Cas no 101167-02-6 (2-Chloro-N-(4-sulfamoylphenyl)methylacetamide)
101167-02-6 structure
Product Name:2-Chloro-N-(4-sulfamoylphenyl)methylacetamide
Numero CAS:101167-02-6
MF:C9H11ClN2O3S
MW:262.713239908218
CID:231280
PubChem ID:3417075
Update Time:2025-05-28
2-Chloro-N-(4-sulfamoylphenyl)methylacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide,2-chloro-N-p-sulfamoylbenzyl- (6CI)
- 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
- N-[4-(AMINOSULFONYL)BENZYL]-2-CHLOROACETAMIDE
- 2-chloro-N-(4-sulfamoylbenzyl)acetamide
- 4-[(2-Chlor-acetylamino)-methyl]-benzolsulfonsaeure-amid
- 4-[(2-chloro-acetylamino)-methyl]-benzenesulfonic acid amide
- AC1MPVD3
- AC1Q55BM
- ACMC-1BVDO
- CTK3J9587
- SBB042787
- 101167-02-6
- Acetamide, N-[[4-(aminosulfonyl)phenyl]methyl]-2-chloro-
- BEA16702
- EN300-14232
- Z99601202
- AKOS000118274
- DTXSID50392301
- SCHEMBL17509993
- CS-0234480
- 2-Chloro-N-(4-sulfamoylphenyl)methylacetamide
-
- MDL: MFCD03393879
- Inchi: 1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
- Chiave InChI: LTZYLTKHHXTVBQ-UHFFFAOYSA-N
- Sorrisi: ClCC(NCC1C=CC(=CC=1)S(N)(=O)=O)=O
Proprietà calcolate
- Massa esatta: 262.01803
- Massa monoisotopica: 262.018
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 331
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 97.6Ų
Proprietà sperimentali
- Densità: 1.419
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.581
- PSA: 89.26
- LogP: 2.81040
2-Chloro-N-(4-sulfamoylphenyl)methylacetamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C370350-5mg |
2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 5mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C370350-10mg |
2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 10mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C370350-50mg |
2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 50mg |
$ 95.00 | 2022-04-01 | ||
| Enamine | EN300-14232-50mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 50mg |
$46.0 | 2023-09-30 | |
| Enamine | EN300-14232-100mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 100mg |
$73.0 | 2023-09-30 | |
| Enamine | EN300-14232-250mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 250mg |
$105.0 | 2023-09-30 | |
| Enamine | EN300-14232-500mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 500mg |
$197.0 | 2023-09-30 | |
| Enamine | EN300-14232-1000mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 1000mg |
$284.0 | 2023-09-30 | |
| Enamine | EN300-14232-2500mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 2500mg |
$558.0 | 2023-09-30 | |
| Enamine | EN300-14232-5000mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 5000mg |
$825.0 | 2023-09-30 |
2-Chloro-N-(4-sulfamoylphenyl)methylacetamide Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
101167-02-6 (2-Chloro-N-(4-sulfamoylphenyl)methylacetamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti